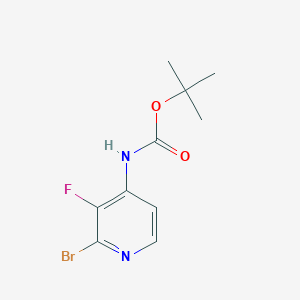

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

Descripción

BenchChem offers high-quality Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-(2-bromo-3-fluoropyridin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(11)7(6)12/h4-5H,1-3H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWNFGFQSRSJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate: A Key Intermediate in the Synthesis of Advanced Kinase Inhibitors

CAS Number: 1803125-67-8[1][2]

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the use of versatile heterocyclic scaffolds are cornerstones of rational drug design.[3][4] Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate stands as a testament to this, embodying a trifecta of desirable features for a synthetic building block: a bromine atom poised for cross-coupling reactions, a fluorine atom to modulate physicochemical properties, and a Boc-protected amine for controlled, sequential reactions. This guide provides an in-depth analysis of this compound, from its synthesis and properties to its application as a pivotal intermediate in the construction of next-generation kinase inhibitors, with a focus on overcoming therapeutic resistance.

Physicochemical Properties and Structural Data

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a solid at room temperature, with a molecular formula of C₁₀H₁₂BrFN₂O₂.[1][2] Its structure is characterized by a pyridine ring substituted with bromine, fluorine, and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a highly valuable intermediate in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 1803125-67-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ | [1][2] |

| Molecular Weight | 291.12 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | PYWNFGFQSRSJPQ-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a critical first step in its utilization. The most logical and efficient pathway begins with the commercially available precursor, 2-bromo-3-fluoropyridin-4-amine (CAS: 1417638-80-2).[5] The key transformation is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 2-bromo-3-fluoropyridin-4-amine

The Boc group is an ideal choice for protecting the amine due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[6][7] This orthogonality is crucial for subsequent cross-coupling reactions where basic conditions are often employed.[8]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-3-fluoropyridin-4-amine (1.0 equivalent). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (TEA) (1.5 equivalents) to the solution. The base acts as a scavenger for the acidic byproduct of the reaction, driving the equilibrium towards the product.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise. The nucleophilic amine attacks one of the carbonyl carbons of the Boc anhydride.[8]

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvent: Water can hydrolyze the Boc anhydride, reducing the yield.

-

Triethylamine: A non-nucleophilic base that effectively neutralizes the generated acid without competing with the primary amine in the reaction.

-

Low-Temperature Addition: The reaction is exothermic; adding the Boc anhydride at 0 °C helps to control the reaction rate and prevent potential side reactions.

Application in the Synthesis of Advanced Kinase Inhibitors

The true value of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate lies in its role as a key building block for complex, biologically active molecules, particularly kinase inhibitors.[9] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for their activity.[10] The fluorine atom can enhance binding affinity and improve metabolic stability.[3] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[4][11]

To illustrate this, we will outline a hypothetical synthesis of a potent Anaplastic Lymphoma Kinase (ALK) inhibitor, structurally inspired by the third-generation drug Lorlatinib.[12][13][14] Lorlatinib is effective against resistance mutations that emerge after treatment with earlier-generation ALK inhibitors.[15][16][17]

Hypothetical Target: "Fluoro-Lorlatinib Analog"

Our hypothetical target will feature the 2-amino-3-fluoropyridine core derived from our title compound, coupled to a substituted pyrazole, a common feature in many kinase inhibitors.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is well-suited for this transformation.[4] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex.[4]

Diagram of the Synthetic Pathway to a Kinase Inhibitor Core:

Caption: Proposed synthetic pathway to a hypothetical kinase inhibitor core.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask, combine Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (1.0 equivalent), the desired substituted pyrazole boronic ester (1.2 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS until completion.

-

Workup and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate. Purify the crude product via column chromatography to obtain the Boc-protected kinase inhibitor core.

-

Deprotection: Dissolve the purified intermediate in a solvent like dichloromethane and treat with trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the final kinase inhibitor core.[6][7]

Biological Context: Targeting the ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[17][18]

ALK Signaling Pathway Diagram:

Caption: Simplified ALK signaling pathway and the point of inhibition.

ALK inhibitors like Lorlatinib are designed to bind to the ATP-binding pocket of the ALK kinase domain, preventing its phosphorylation and downstream signaling.[19] This effectively shuts down the pro-survival signals that the cancer cells depend on.[17] The development of third-generation inhibitors is driven by the need to overcome resistance mutations, such as the G1202R mutation, which sterically hinders the binding of earlier inhibitors.[16] The unique structural features of our hypothetical "Fluoro-Lorlatinib Analog," derived from Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate, would be rationally designed to maintain potency against these resistant forms of the ALK enzyme.

Conclusion

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its carefully orchestrated arrangement of functional groups provides a robust platform for the synthesis of complex and highly functionalized molecules. As demonstrated through the outlined synthetic strategies and its potential application in the development of next-generation ALK inhibitors, this carbamate is a prime example of a building block that enables the exploration of new chemical space in the quest for more effective and durable cancer therapies. The principles of its synthesis and application underscore the importance of versatile intermediates in accelerating the drug discovery process.

References

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PMC. [Link]

-

Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. PubMed. [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Nature. [Link]

-

Lorlatinib. PubChem. [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

-

(R)-Lorlatinib. American Chemical Society. [Link]

-

Synthesis of ALK inhibitor (9). ResearchGate. [Link]

-

(A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... ResearchGate. [Link]

-

Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

-

Amine Protection and Deprotection. Master Organic Chemistry. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. [Link]

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. ACS Publications. [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Novel derivatives of anaplastic lymphoma kinase inhibitors. PMC. [Link]

-

ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies. Journal of Hematology & Oncology. [Link]

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

-

The Use of Anaplastic Lymphoma Kinase Inhibitors in Non-Small-Cell Lung Cancer Treatment—Literature Review. MDPI. [Link]

-

Newer Targeted Agents in NSCLC: ALK Inhibitors. CancerNetwork. [Link]

-

ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy. Translational Lung Cancer Research. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. youtube.com [youtube.com]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 13. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. acs.org [acs.org]

- 15. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancernetwork.com [cancernetwork.com]

- 18. ALK fusions turn sixteen in lung cancer: a review on their biology, detection and therapy - Facchinetti - Precision Cancer Medicine [pcm.amegroups.org]

- 19. mdpi.com [mdpi.com]

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate molecular weight

Executive Summary

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (CAS: 1803125-67-8) is a high-value heterocyclic building block employed primarily in the synthesis of advanced kinase inhibitors (e.g., KRAS G12C inhibitors). Its structural uniqueness lies in the 2,3,4-substitution pattern of the pyridine ring, offering three orthogonal handles for chemical modification:

-

C-2 Bromide: A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C-3 Fluoride: Provides metabolic stability and modulates pKa/lipophilicity; can also facilitate nucleophilic aromatic substitution (

) under forcing conditions. -

C-4 Boc-Amine: A masked amino group, stable to basic coupling conditions but readily deprotected with acid.

This guide provides a definitive technical analysis of its molecular weight characteristics, synthesis via Curtius rearrangement, and analytical validation protocols.

Physicochemical Specifications & Molecular Weight Analysis

The "molecular weight" of this compound is not a single number but a distribution dictated by the natural abundance of Bromine isotopes. Understanding this is critical for Mass Spectrometry (MS) based Quality Control.

Core Data Table

| Property | Value |

| IUPAC Name | tert-butyl N-(2-bromo-3-fluoropyridin-4-yl)carbamate |

| CAS Number | 1803125-67-8 |

| Molecular Formula | |

| Average Molecular Weight | 291.12 g/mol |

| Monoisotopic Mass ( | 290.0066 u |

| Monoisotopic Mass ( | 292.0046 u |

| Physical State | Solid (Pale yellow to off-white) |

| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in |

The Bromine Isotope Effect (MS Interpretation)

Unlike organic molecules composed solely of C, H, N, and O, this compound exhibits a distinct 1:1 doublet in its mass spectrum due to Bromine.

- (50.69%) : Contributes to the M peak (~290 Da).

- (49.31%) : Contributes to the M+2 peak (~292 Da).

Critical QC Note: When setting up LC-MS triggers for fraction collection, do not target "291". Target the [M+H]+ ions at 291.0 and 293.0 , or the [M-tBu+H]+ fragment (loss of t-butyl group) often seen at 235/237 m/z .

Synthetic Architecture

Two primary routes exist for accessing this scaffold. The Curtius Rearrangement is preferred for large-scale synthesis as it starts from the more stable carboxylic acid precursor.

Route A: Curtius Rearrangement (Process Scale)

This route converts 2-bromo-3-fluoroisonicotinic acid directly to the Boc-protected amine in a "one-pot" fashion using Diphenylphosphoryl azide (DPPA).

Protocol:

-

Activation: Dissolve 2-bromo-3-fluoroisonicotinic acid (1.0 equiv) in Toluene/t-Butanol (10:1 ratio). Add Triethylamine (TEA, 1.2 equiv).

-

Azidation: Add DPPA (1.1 equiv) dropwise at

. -

Rearrangement: Heat to

for 2–4 hours. -

Workup: Cool, dilute with EtOAc, wash with

, and purify via silica chromatography (Hexane/EtOAc).

Route B: Direct Amine Protection (Lab Scale)

If 2-bromo-3-fluoropyridin-4-amine is available, direct protection is milder.

-

Reagents: Amine (1.0 equiv),

(1.1 equiv), DMAP (0.1 equiv), THF. -

Conditions: Stir at RT for 12h.

Visual Synthesis Workflow

Figure 1: Curtius Rearrangement pathway converting the isonicotinic acid precursor to the target carbamate.

Analytical Validation Protocols

Trustworthy data requires rigorous characterization. The fluorine atom at C-3 introduces J-coupling complexities in both NMR and Carbon spectra.

Proton NMR ( NMR) Expectations

-

Solvent:

or - 1.50 ppm (s, 9H): The tert-butyl group.[2] Strong singlet.

-

8.0 - 8.5 ppm (m, 2H): Pyridine ring protons (H-5 and H-6).

-

Note: H-5 will show coupling to the F-3 atom (

) and H-6 (

-

- 9.5 ppm (br s, 1H): Carbamate NH.

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 214 nm (amide bond).

Functional Utility in Drug Discovery

This molecule is designed as a "linchpin" scaffold. The Bromine atom is the primary reactive site for extending the carbon skeleton.

Suzuki-Miyaura Coupling

The C-2 Bromine is highly activated for oxidative addition by Pd(0) due to the electron-deficient pyridine ring.

-

Application: Synthesis of KRAS G12C inhibitors (e.g., coupling with naphthyl boronates).

-

Selectivity: The C-2 Br reacts preferentially over the C-3 F or the protected amine.

Reaction Logic Diagram

Figure 2: Divergent synthetic utility of the scaffold. The Suzuki coupling is the primary transformation.

References

-

Sigma-Aldrich. Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate Product Specification. Retrieved from [3]

-

World Intellectual Property Organization (WIPO). Patent WO2020146613A1: KRAS G12C Inhibitors. (Describes the Curtius rearrangement synthesis protocol). Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 136266649 (Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate). Retrieved from

-

ChemScene. Product Data: Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate. Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

Introduction: Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, halogenated pyridines serve as pivotal structural motifs. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them invaluable synthons for the construction of complex molecular architectures. Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate is a prime example of such a versatile building block, offering orthogonal handles for sequential, site-selective functionalization. The bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, the fluoro group can modulate physicochemical properties and metabolic stability, and the Boc-protected amine provides a masked nucleophilic center. This guide provides a comprehensive overview of the synthesis, mechanistic rationale, and detailed characterization of this important intermediate for researchers, scientists, and drug development professionals.

Synthesis of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate: A Detailed Protocol and Mechanistic Insights

The synthesis of the title compound is achieved through the protection of the primary amino group of 2-bromo-3-fluoropyridin-4-amine with a tert-butyloxycarbonyl (Boc) group. This is a standard transformation in organic synthesis, yet the specific substrate presents a unique challenge due to the electron-withdrawing nature of the bromo and fluoro substituents, which decreases the nucleophilicity of the amino group.[1] To overcome this, the reaction conditions are optimized to ensure efficient conversion.

Reaction Scheme

Caption: Synthesis of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate.

Causality Behind Experimental Choices

The chosen synthetic strategy employs di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group source, a reagent favored for its crystalline nature, stability, and the mild conditions required for both introduction and removal of the Boc group.[2][3] The reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, first reacting with (Boc)₂O to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is a much more potent acylating agent than (Boc)₂O itself, and it readily reacts with the electron-deficient 2-bromo-3-fluoropyridin-4-amine.[1] Tetrahydrofuran (THF) is selected as the solvent due to its aprotic nature and its ability to dissolve both the starting materials and the catalyst. The reaction is conducted at room temperature to ensure a controlled reaction rate and minimize potential side reactions.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

-

Reaction Setup: To a solution of 2-bromo-3-fluoropyridin-4-amine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Addition of Reagent: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in a small amount of THF. Add the (Boc)₂O solution dropwise to the reaction mixture at room temperature over 10-15 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion, quench the reaction with the addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate as a solid.

Characterization of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the structure of the molecule and data from analogous compounds.[4]

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₂BrFN₂O₂ |

| Molecular Weight | 291.12 g/mol |

| Melting Point | Not reported, expected to be a solid at room temperature |

| Solubility | Soluble in dichloromethane, ethyl acetate, THF, and acetone |

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2 (d, 1H, pyridine-H), ~7.8 (d, 1H, pyridine-H), ~7.0 (br s, 1H, NH), 1.55 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~152 (C=O), ~148 (C-F), ~145 (C-N), ~140 (C-Br), ~115 (CH), ~110 (CH), ~82 (C(CH₃)₃), ~28 (C(CH₃)₃) |

| IR (ATR, cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch), ~1580, 1480 (C=C, C=N stretch), ~1160 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 291.0/293.0 [M+H]⁺ (isotopic pattern for Br), 313.0/315.0 [M+Na]⁺ |

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and concentration.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate. The rationale behind the chosen synthetic methodology, which addresses the challenge of a deactivated aromatic amine, is thoroughly explained. The comprehensive characterization data, while predictive, offers a solid benchmark for researchers to verify their results. This versatile building block is poised for extensive application in the synthesis of novel chemical entities with potential therapeutic applications, and this guide serves as a valuable resource for its effective utilization in research and development.

References

-

Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

-

Journal of Nuclear Medicine. "“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development." Available at: [Link]

Sources

- 1. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data & Synthesis of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

This guide provides an in-depth technical analysis of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate , a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly KRAS G12C inhibitors and other kinase-targeting heterocycles.

Executive Summary

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (CAS: 1803125-67-8) is a highly functionalized pyridine scaffold. Its utility lies in the orthogonal reactivity of its substituents:

-

C2-Bromine: Enables Suzuki-Miyaura or Buchwald-Hartwig couplings for scaffold extension.

-

C3-Fluorine: Modulates pKa, metabolic stability, and intramolecular hydrogen bonding; can also serve as a handle for nucleophilic aromatic substitution (

) in specific conditions. -

C4-Boc-Amine: A protected nitrogen handle that, upon deprotection, yields the free amine for urea/amide formation.

This guide details the spectroscopic signature (NMR, MS) and the validated synthetic pathway (Curtius Rearrangement) required to generate this compound with high fidelity.

Structural Analysis & Chemical Properties

| Property | Data |

| IUPAC Name | tert-butyl |

| Molecular Formula | |

| Molecular Weight | 291.12 g/mol |

| Exact Mass | 290.01 g/mol |

| Appearance | White to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in Water |

| pKa (Calculated) | ~9.5 (Carbamate NH) |

Isotopic Signature (Mass Spectrometry)

Due to the presence of one bromine atom, the mass spectrum exhibits a characteristic 1:1 doublet for the molecular ion

- Isotopologue: m/z ~291.0[1]

- Isotopologue: m/z ~293.0

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The

Table 1: Representative

| Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |

| 9.65 | br s | 1H | - | |

| 8.15 | d | 1H | Pyridine | |

| 7.92 | dd | 1H | Pyridine | |

| 1.48 | s | 9H | Boc | - |

Technical Note: The chemical shift of the NH proton is solvent-dependent. In

, it typically appears upfield (7.0–7.5 ppm). The coupling between Fluorine-3 and Protons 5/6 may cause additional splitting (complex dd or ddd patterns) depending on the field strength.

Table 2:

| Shift ( | Assignment | Note |

| 152.5 | Characteristic carbamate carbonyl | |

| 145.0 | Deshielded by adjacent Nitrogen | |

| 142.0 | Attached to Bromine | |

| 138.5 | Attached to Amine | |

| 135.0 | Doublet due to C-F coupling ( | |

| 118.0 | Ortho to Fluorine | |

| 80.5 | Quaternary t-Butyl Carbon | |

| 28.0 | Methyl Carbons (Intense signal) |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive ESI (

) -

Key Fragments:

-

291/293

: Parent Ion. -

235/237

: Loss of tert-butyl group (isobutylene). -

191/193

: Complete loss of Boc group (generating the free amine in situ).

-

Experimental Protocols

Synthesis via Curtius Rearrangement

The most robust route utilizes 2-bromo-3-fluoroisonicotinic acid as the starting material. This method avoids the handling of unstable free amines and installs the Boc group directly.

Reaction Scheme

Figure 1: Curtius Rearrangement pathway converting the carboxylic acid to the Boc-protected amine.

Step-by-Step Methodology

-

Activation: Charge a reaction vessel with 2-bromo-3-fluoroisonicotinic acid (1.0 equiv) and anhydrous Toluene (10 V).

-

Base Addition: Add Triethylamine (TEA) (3.0 equiv) and stir at room temperature for 15 minutes.

-

Azide Formation: Add Diphenylphosphoryl azide (DPPA) (1.2 equiv) dropwise.

-

Rearrangement: Add tert-Butanol (

-BuOH) (6.0 equiv) and heat the mixture to 110 °C under -

Duration: Stir at 110 °C for 3–5 hours. Monitor by LCMS (Look for disappearance of acid and appearance of m/z 291).

-

Workup:

-

Purification: Purify the residue via silica gel flash chromatography (Eluent: 0-20% Ethyl Acetate in Hexanes/Petroleum Ether).

-

Yield: Typically 40–60%.

-

Quality Control & Troubleshooting

Common Impurities

-

Des-bromo analog: Result of hydrogenolysis if Pd-catalyzed steps were performed previously or if starting material was impure.

-

Detection: LCMS m/z ~213.

-

-

Urea formation: Result of moisture entering the Curtius reaction (Isocyanate reacting with water

amine-

Prevention: Ensure strictly anhydrous conditions (dry toluene,

atm).

-

QC Decision Tree

Figure 2: Quality Control workflow for validating the intermediate.

References

- World Intellectual Property Organization (WIPO). (2020). KRAS G12C Inhibitors.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118295548, Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate. [Link]

Sources

- 1. PubChemLite - Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (C10H12BrFN2O2) [pubchemlite.lcsb.uni.lu]

- 2. WO2020146613A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Structural Elucidation Guide: Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

This guide outlines the structural elucidation and spectral analysis of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate , a critical intermediate in the synthesis of kinase inhibitors and PROTAC linkers.

The analysis is based on first-principles NMR interpretation of halogenated heterocycles, supported by substituent chemical shift additivity rules and specific

Executive Summary & Compound Analysis

-

Compound: Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate[1][2][3]

-

Molecular Formula:

[2][3] -

Core Scaffold: 2,3,4-trisubstituted pyridine.

-

Key Analytical Challenge: Differentiating the regiochemistry of the pyridine ring and resolving

coupling patterns.

Structural Numbering & Logic

To interpret the NMR correctly, we must define the atomic environment:

-

Position 1: Pyridine Nitrogen (

). -

Position 2: Substituted with Bromine (Inductive withdrawing, slight shielding in

due to heavy atom effect). -

Position 3: Substituted with Fluorine (Strongly withdrawing, large

coupling). -

Position 4: Substituted with NH-Boc (Resonance donating into the ring, inductive withdrawing).

-

Position 5: Protonated (

). -

Position 6: Protonated (

, adjacent to

NMR Analysis (Proton)

The

Predicted Chemical Shifts & Multiplicities[4]

| Proton ( | Multiplicity | Integral | Coupling ( | |

| H-6 | 8.00 – 8.30 | Doublet (d) or dd | 1H | Primary: |

| H-5 | 7.80 – 8.10 | Doublet of doublets (dd) | 1H | Primary: |

| NH | 7.00 – 9.50 | Broad Singlet (br s) | 1H | Exchangeable. Shift is concentration/solvent dependent.[4] Sharpens in |

| Boc (-CH3) | 1.50 – 1.55 | Singlet (s) | 9H | Characteristic intense singlet. No coupling. |

Technical Interpretation[4][8]

-

The Aromatic Region (H5 vs H6):

-

H6 is adjacent to the pyridine nitrogen. It is the most deshielded proton (furthest downfield). It will appear as a doublet due to coupling with H5.

-

H5 is located between the carbamate (C4) and H6. It is distinct because of the Fluorine at Position 3 .

-

Crucial Insight: In 3-fluoropyridines, the fluorine couples to meta-protons (H5 in this case) with a

-value of ~4–6 Hz. Therefore, H5 will appear as a doublet of doublets (dd) (coupling to H6 and F3), whereas H6 will likely appear as a simpler doublet (coupling to H5 only, as para-F coupling is negligible).

-

-

The NH Signal:

-

In

, the carbamate NH is often broad and may appear around 7.0–7.5 ppm. -

In

, the signal often shifts downfield (9.0–9.5 ppm) and becomes sharper due to hydrogen bonding with the solvent.

-

NMR Analysis (Carbon)

The

Predicted Chemical Shifts & Coupling Patterns[4][9][10]

| Carbon ( | Splitting Pattern | Coupling Constant ( | |

| C-4 (Carbamate C=O) | 152.0 | Singlet (s) | No significant coupling (too distant). |

| C-3 (C-F) | 148 – 155 | Doublet (d) | |

| C-2 (C-Br) | 130 – 135 | Doublet (d) | |

| C-4 (Pyridine) | 140 – 145 | Doublet (d) | |

| C-6 (C-H) | 145 – 148 | Doublet (d) | |

| C-5 (C-H) | 115 – 120 | Doublet (d) | |

| Boc (Quaternary) | 81 – 83 | Singlet (s) | No coupling. |

| Boc (Methyls) | 28.0 – 28.5 | Singlet (s) | No coupling. |

Technical Interpretation[4][8]

-

The "Signature" Doublet: The C3 carbon (directly attached to F) will be very low intensity (due to lack of NOE and splitting) and will have a massive splitting of ~250 Hz.

-

Differentiation: C2 and C4 are both ortho to the fluorine. However, C2 is attached to Bromine (heavy atom effect usually shields C slightly) and C4 is attached to Nitrogen.

-

Boc Group: The quaternary carbon at ~82 ppm and the intense methyl signal at ~28 ppm confirm the protection group integrity.

Experimental Workflow & Validation

To ensure scientific integrity, the following workflow is recommended for characterizing this intermediate.

Protocol: NMR Sample Preparation

-

Solvent Selection: Use

(0.6 mL) for the initial characterization.-

Reasoning: The carbamate NH is prone to exchange. DMSO stabilizes this proton, allowing for integration verification (1H).

is acceptable but may result in a "missing" or broad NH peak.

-

-

Concentration: Dissolve 5–10 mg of sample. Filter through a cotton plug if any turbidity is observed.

-

Acquisition:

-

Run standard

(16 scans). -

Run

with -

Optional but Recommended: Run

NMR (unreferenced or referenced to

-

Logic Diagram: Structural Assignment

The following Graphviz diagram illustrates the decision tree for assigning the regiochemistry of the pyridine ring based on spectral data.

Caption: Logical workflow for assigning the NMR signals of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate, distinguishing H5/H6 based on Fluorine coupling.

References

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines.[9] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[10][11][9][12][13] Journal of the American Chemical Society, 97(7), 1808–1813.[9] [Link]

- Reich, H. J. (n.d.). WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

Sources

- 1. tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate | 1803125-67-8 [sigmaaldrich.com]

- 2. PubChemLite - Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (C10H12BrFN2O2) [pubchemlite.lcsb.uni.lu]

- 3. tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate | 1803125-67-8 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 11. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Regioselective Boc-Protection of Aminopyridines

Executive Summary

The protection of aminopyridines with a tert-butyloxycarbonyl (Boc) group is a deceptively complex transformation in medicinal chemistry. Unlike simple anilines, aminopyridines function as ambident nucleophiles . The pyridine ring nitrogen (

This guide moves beyond standard textbook protocols to provide a robust, mechanistically grounded decision framework. We present three distinct methodologies—Kinetic Deprotonation , Bis-Boc Scavenging , and Catalytic Direct Protection —to ensure high yield and regioselectivity regardless of the substitution pattern on the pyridine ring.

Part 1: The Chemoselectivity Paradox

To control the reaction, one must understand the failure modes. The 2-aminopyridine system presents two nucleophilic sites.

-

The Exocyclic Amine (

): The desired target. However, its lone pair is delocalized into the electron-deficient pyridine ring, significantly lowering its nucleophilicity compared to a standard aniline. -

The Ring Nitrogen (

): The lone pair is orthogonal to the

Mechanistic Pathway Visualization[1]

The following diagram illustrates the bifurcation between the desired pathway and the common "Ring Nitrogen Trap."

Figure 1: Mechanistic bifurcation showing the direct kinetic path vs. the thermodynamic rearrangement path.

Part 2: Methodological Approaches

Method A: The "Bis-Boc Scavenge" (Highest Reliability)

Best for: Scale-up, unhindered aminopyridines, and cases where mono-selectivity is difficult to control.

Concept: Instead of fighting the formation of the bis-Boc byproduct (

Protocol 1: Two-Step One-Pot Synthesis

-

Bis-Protection:

-

Dissolve aminopyridine (1.0 equiv) in DCM or THF.

-

Add

(2.5 - 3.0 equiv) and DMAP (0.1 - 0.2 equiv). -

Add

(2.0 equiv) to sequester acid. -

Stir at RT until TLC shows full conversion to the non-polar Bis-Boc spot (usually

in 1:1 EtOAc/Hex).

-

-

Selective Hydrolysis:

-

Evaporate solvent or dilute directly with MeOH.

-

Add NaOH (2M aq, 2-3 equiv) or saturated

. -

Heat to reflux (MeOH) or 50°C. The "loose" Boc group (often the one on the exocyclic nitrogen that is more sterically crowded or electronically activated) cleaves rapidly.

-

Monitor: Watch for the disappearance of the top spot (Bis-Boc) and appearance of the middle spot (Mono-Boc).

-

Why it works: The second Boc group on the nitrogen creates significant steric strain and electron withdrawal, making one carbonyl highly susceptible to nucleophilic attack by hydroxide.

Method B: Kinetic Deprotonation (High Precision)

Best for: Complex substrates, late-stage functionalization, or when bis-Boc formation is irreversible or difficult to hydrolyze.

Concept: By using a strong, bulky base like NaHMDS (Sodium bis(trimethylsilyl)amide), you quantitatively deprotonate the exocyclic amine (

Protocol 2: Low-Temperature Anionic Protection

-

Setup: Flame-dry a round-bottom flask; maintain

atmosphere. -

Deprotonation:

-

Dissolve aminopyridine (1.0 equiv) in anhydrous THF.

-

Cool to -78°C (or 0°C for less acidic substrates).

-

Add NaHMDS (1.0M in THF, 1.1 - 1.2 equiv) dropwise over 10 mins.

-

Observation: Solution often turns deep yellow/orange (formation of the amide anion). Stir for 30 mins.

-

-

Protection:

-

Dissolve

(1.05 equiv) in minimal THF. -

Add dropwise to the anion solution.[1]

-

Allow to warm to RT over 2 hours.

-

-

Quench: Add saturated

solution.

Critical Control Point: Do not use excess

Method C: DMAP-Catalyzed Direct Protection (Standard)

Best for: Simple substrates where Method A is too long and Method B is too harsh.

Concept: Uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2] DMAP attacks

Protocol 3: Controlled Catalysis

-

Dissolve aminopyridine (1.0 equiv) in DCM.

-

Add

(1.1 equiv). -

Add catalytic DMAP (0.05 equiv). Do not use stoichiometric DMAP.

-

Stir at RT.[1]

-

Optimization: If reaction is sluggish, add

(1.0 equiv).

Risk: This method has the highest risk of producing a mixture of SM, Mono-Boc, and Bis-Boc.

Part 3: Comparative Analysis & Troubleshooting

Method Selection Matrix

| Feature | Method A: Bis-Boc Scavenge | Method B: NaHMDS | Method C: DMAP Cat. |

| Regioselectivity | Excellent (via hydrolysis) | Excellent (Kinetic) | Moderate |

| Yield | High (>85%) | High (>80%) | Variable (50-70%) |

| Reagents | Cheap ( | Sensitive (NaHMDS) | Standard |

| Conditions | Robust, Open air possible | Strictly Anhydrous | Standard |

| Main Risk | Hydrolysis of both groups (rare) | Over-reaction if warm | Bis-Boc mixtures |

Troubleshooting Guide

Problem: Significant Bis-Boc formation observed in Method C.

-

Root Cause: The Mono-Boc product is still nucleophilic, and DMAP activates

indiscriminately. -

Fix: Switch to Method A. Deliberately push to Bis-Boc and hydrolyze back. It is easier to purify a single Bis-Boc peak than a mixture.

Problem: No reaction with Method B (NaHMDS).

-

Root Cause: Moisture in THF quenched the base, or the substrate has an acidic proton elsewhere (e.g., alcohol, phenol) that consumed the base.

-

Fix: Ensure anhydrous conditions. If other acidic protons exist, add extra equivalents of NaHMDS.

Problem: Substrate decomposes during Method A hydrolysis.

-

Root Cause: Sensitive functional groups (esters, nitriles) reacting with NaOH.

-

Fix: Use

in MeOH instead of NaOH, or use TFE (Trifluoroethanol) reflux for milder solvolysis.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol based on substrate properties.

Figure 2: Decision matrix for protocol selection based on substrate chemical compatibility.

References

-

Mechanistic Overview of Boc Protection

-

Selective Deprotection of Bis-Boc Amines

- Hernández, J. N., et al. "Selective N-Boc Deprotection." Organic & Biomolecular Chemistry.

-

[Link]

-

Kinetic Deprotonation Strategy (NaHMDS)

- Fisher Scientific Protocols. Amine Protection / Deprotection Reference.

-

[Link]

-

Acceleration Effects in Boc Protection

-

Patent Literature on Aminopyridine Protection

-

Google Patents. CN102936220B - BOC protection method for aminopyridine.[5]

-

Sources

- 1. Lab Reporter [fishersci.dk]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 6. wuxibiology.com [wuxibiology.com]

Beyond Inhibition: A Technical Guide to Targeted Protein Degradation via PROTACs

[1]

Part 1: Core Directive & Introduction

Subject: Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs).

The Paradigm Shift: Medicinal chemistry has traditionally relied on the "occupancy-driven" model: a small molecule must bind a protein's active site with high affinity and high residence time to inhibit its function. This restricts drug discovery to the ~20% of the proteome that possesses deep, accessible hydrophobic pockets (enzymes, receptors).

PROTACs represent a fundamental shift to an "event-driven" pharmacology.[1] By recruiting an E3 ubiquitin ligase to a Protein of Interest (POI), PROTACs catalyze the ubiquitination and subsequent proteasomal degradation of the target.[2][1][3][4][5][6][7][8] This mechanism allows for the degradation of "undruggable" targets (scaffolding proteins, transcription factors) and operates catalytically—one PROTAC molecule can destroy multiple copies of a target protein.[1][4][9]

This guide details the rational design, linker optimization ("linkerology"), and biophysical validation of PROTACs, moving beyond basic theory into actionable execution.

Part 2: Scientific Integrity & Logic

Rational Design Principles: The Anatomy of a Degrader

A PROTAC is a heterobifunctional molecule comprising three critical components. A successful design requires optimizing each independently and then holistically.

-

The Warhead (POI Ligand): Unlike inhibitors, this ligand does not need to bind the active site or inhibit function.[4] It only needs to bind with sufficient affinity to anchor the protein.

-

Expert Insight: Low-affinity ligands often make superior PROTACs because they allow for rapid dissociation and catalytic turnover. High-affinity binding can sometimes impede the release of the PROTAC after ubiquitination, slowing the cycle.

-

-

The E3 Ligase Ligand: Recruits the machinery.[1][5] The two most common recruited ligases are Cereblon (CRBN) (using thalidomide analogs) and VHL (using hydroxyproline derivatives).

-

Selection Logic: CRBN is ubiquitous but has known teratogenicity risks. VHL is highly specific but requires more complex synthetic chemistry.

-

-

The Linker: This is not merely a connector; it is a thermodynamic sensor.

-

Linkerology: The length and composition (PEG vs. Alkyl vs. Rigid Piperazine) determine the spatial orientation of the POI relative to the E3 ligase.

-

Causality: If a linker is too short, steric clashes prevent ternary complex formation.[3] If too long, the entropy cost is too high, and the complex is unstable.

-

The "Hook Effect" and Cooperativity

The most common failure mode in PROTAC development is the "Hook Effect."

-

Mechanism: At optimal concentrations, the PROTAC bridges the POI and E3, forming a productive Ternary Complex ([POI]:[PROTAC]:[E3]) . However, at high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming non-productive Binary Complexes .

-

Cooperativity (

): The holy grail of PROTAC design is positive cooperativity (-

Formula:

-

Implication: A PROTAC with high positive cooperativity can degrade targets efficiently even if the individual ligand affinities are weak.

-

Data Presentation: Inhibitors vs. Degraders[7][10]

| Feature | Traditional Inhibitor | PROTAC Degrader |

| Mechanism | Occupancy-driven (Stoichiometric) | Event-driven (Catalytic) |

| Binding Site | Active site / Allosteric pocket | Any surface accessible pocket |

| Target Scope | Enzymes, Receptors (~20% of proteome) | Scaffolding, Transcription Factors (>80%) |

| Dosage | High (must maintain saturation) | Low (sub-stoichiometric) |

| Resistance | Susceptible to point mutations | Can overcome resistance (if binding remains) |

| Kinetics | Fast on/off required | Slow off-rate is acceptable |

Part 3: Visualization & Formatting

Diagram 1: The PROTAC Mechanism of Action (Ubiquitin Transfer)[4][5][6][11]

Caption: The catalytic cycle of PROTAC-mediated degradation. Note the recycling step which enables sub-stoichiometric potency.

Experimental Protocol: TR-FRET for Ternary Complex Cooperativity

This protocol validates the formation of the ternary complex and measures the cooperativity factor (

Objective: Determine if the PROTAC induces a stable interaction between the POI and E3 ligase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

-

Donor: Terbium-labeled Anti-GST antibody (binds GST-tagged POI).

-

Acceptor: d2-labeled Anti-FLAG antibody (binds FLAG-tagged E3 Ligase, e.g., CRBN).

-

Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.

Workflow:

-

Protein Preparation:

-

Express and purify GST-POI and FLAG-E3 Ligase.

-

Verify purity (>90%) via SDS-PAGE.

-

-

Binary Control (The Baseline):

-

Titrate PROTAC (0.1 nM to 10 µM) against GST-POI alone (measure via Fluorescence Polarization if ligand is fluorescent, or thermal shift). Calculate

.[10]

-

-

Ternary Complex Assay (TR-FRET):

-

Mix: 5 nM Tb-Anti-GST + 5 nM GST-POI. Incubate 30 min.

-

Add: 5 nM d2-Anti-FLAG + 5 nM FLAG-E3 Ligase.

-

Titrate: Add PROTAC in a 1:2 serial dilution (top concentration 10 µM).

-

Incubate: 60 minutes at Room Temperature in a black 384-well low-volume plate.

-

Read: Excitation 337 nm. Emission 620 nm (Tb) and 665 nm (d2).

-

Calculate Ratio: Signal =

.

-

-

Data Analysis & The Hook Effect:

-

Plot Signal vs. Log[PROTAC].

-

Fit the ascending curve to a hyperbolic binding equation to determine

.

-

-

Validation:

-

Calculate Cooperativity

. -

Interpretation: If

, the linker is actively stabilizing the complex (Desirable). If

-

Diagram 2: Rational Linker Optimization Workflow

Caption: Iterative workflow for optimizing linker composition to maximize ternary complex stability.

References

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]

-

Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry. [Link]

-

Roy, M. J., et al. (2019). PRS-343, a CD137 agonist/HER2 bispecific antibody, promotes antitumor immunity in HER2-positive cancers. ACS Chemical Biology (Reference for TR-FRET methodologies in complex formation). [Link]

-

Tinworth, C. P., et al. (2019). Protacs: A Look at the "Hook" Effect. MedChemComm. [Link]

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[1][4] Nature Chemical Biology. [Link]

Sources

- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. revvity.com [revvity.com]

- 5. chempep.com [chempep.com]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. annualreviews.org [annualreviews.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 10. support.nanotempertech.com [support.nanotempertech.com]

- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling for Novel Pyridine Derivatives

An Application Guide for the Synthesis of Substituted 3-Fluoro-4-aminopyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its use in both academic research and industrial pharmaceutical manufacturing.[2][3] This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate. This substrate is a valuable building block for creating highly functionalized pyridine derivatives, which are ubiquitous scaffolds in medicinal chemistry.[4]

The presence of a fluorine atom, a Boc-protected amine, and the pyridine nitrogen itself presents unique challenges and opportunities. The electron-withdrawing nature of the fluorine and the pyridine ring facilitates the initial oxidative addition step, but the basicity of the pyridine nitrogen and the protected amine can potentially interact with the palladium catalyst.[5][6] This guide explains the rationale behind the selection of catalysts, bases, and solvents to navigate these subtleties and achieve high-yield, reproducible outcomes.

Mechanistic Core: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is driven by a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimization.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step and results in a Pd(II) complex.[1] The reactivity order for halides is generally I > Br > OTf >> Cl.[3][5]

-

Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide. This is a critical step where the choice of base and solvent plays a significant role.[7][8]

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8] Bulky, electron-rich ligands on the palladium center facilitate this final step.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Rationale: An Evidence-Based Approach

The success of the coupling reaction hinges on the judicious selection of each component. The choices below are optimized for heteroaryl bromide substrates bearing potentially sensitive functional groups.

| Component | Recommended Choice | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Pd(dppf)Cl₂ is an excellent choice for heteroaryl couplings, as the dppf ligand is both electron-rich and has a large bite angle, promoting reductive elimination.[9] Pd(PPh₃)₄ is a classic, reliable Pd(0) source that is effective for many aryl bromides.[10] For particularly challenging couplings, advanced Buchwald ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can offer superior performance.[4][11] |

| Base | K₂CO₃ or K₃PO₄ | An inorganic base is essential to activate the boronic acid for transmetalation.[7] K₂CO₃ is a cost-effective and widely used base that is strong enough for most couplings without compromising the Boc-protecting group.[11] K₃PO₄ is a slightly stronger, non-nucleophilic base that can be beneficial for less reactive systems.[7][12] |

| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1 v/v) | A biphasic solvent system is standard.[10] The organic solvent (dioxane, toluene) solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[12][13] Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14] |

| Boronic Acid | Aryl or Heteroaryl Boronic Acid | 1.1 to 1.5 equivalents are typically used to ensure complete consumption of the limiting aryl bromide. Boronic acids are generally stable, but some heteroaryl boronic acids are prone to protodeboronation (hydrolysis).[10] Using potassium trifluoroborate salts can enhance stability in such cases.[8][15] |

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a representative coupling reaction on a 1.0 mmol scale.

Materials & Equipment:

-

Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser and inert gas line (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Procedure:

-

Reaction Setup : To a dry Schlenk flask, add tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[16]

-

Inert Atmosphere : Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[17]

-

Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the premixed solvents for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.[16]

-

Reaction Execution : With the inert gas line attached to a condenser, lower the flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting bromide spot indicates completion.

-

Aqueous Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[18] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19] The resulting crude product will likely contain residual catalyst and boronic acid impurities.[20] Purify the material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[19][20]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (deactivated by oxygen).2. Insufficiently degassed solvents.3. Base is not sufficiently strong or soluble. | 1. Use a fresh bottle of catalyst.2. Ensure solvents are thoroughly degassed immediately before use.[16]3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered.[12] |

| Protodeboronation of Boronic Acid | The boronic acid is hydrolyzing back to the corresponding arene faster than it couples. This is common with electron-rich or some heteroaryl boronic acids.[10] | 1. Use a milder base like KF.[21]2. Use the corresponding potassium trifluoroborate salt instead of the boronic acid.[15]3. Increase the equivalents of boronic acid. |

| Formation of Homo-coupled Byproducts | Two molecules of the boronic acid couple together. This can be promoted by residual oxygen or high temperatures. | 1. Improve degassing of the reaction mixture.2. Consider a lower reaction temperature.3. Add the boronic acid slowly to the reaction mixture if the issue persists.[20] |

| Difficult Purification | The product co-elutes with boronic acid or homo-coupled impurities during chromatography. | 1. Perform an acidic or basic wash during the workup to remove unreacted boronic acid.[20]2. Optimize the solvent system for column chromatography to improve separation.[20] |

References

-

Suzuki reaction - Wikipedia. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

-

Merits of the Suzuki Coupling Reaction - BYJU'S. Available at: [Link]

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT, 2004(12), pp.2055-2074.

-

Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. Available at: [Link]

-

A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

-

Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis - MDPI. Available at: [Link]

-

New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

-

What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? - ResearchGate. Available at: [Link]

-

Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides - Organic Chemistry Portal. Available at: [Link]

-

How can the work up of Suzuki Reaction of arylbromides be best carried out? - ResearchGate. Available at: [Link]

-

The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

- CN102936220B - BOC protection method for aminopyridine - Google Patents.

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Available at: [Link]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]

-

Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids - ChemRxiv. Available at: [Link]

-

Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. Available at: [Link]

-

ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. - ResearchGate. Available at: [Link]

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. mdpi.com [mdpi.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Lab Reporter [fishersci.se]

- 18. www1.udel.edu [www1.udel.edu]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Suzuki Coupling [organic-chemistry.org]

Application Note: High-Fidelity Buchwald-Hartwig Amination of Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate

Executive Summary

The functionalization of tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (CAS: 1803125-67-8) via Buchwald-Hartwig amination represents a critical transformation in the synthesis of kinase inhibitors and PROTAC linkers. This scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing fluorine at C3 and the pyridine nitrogen activate the C2-bromide for oxidative addition, while the bulky, electron-donating Boc-amino group at C4 modulates the ring's overall electrophilicity.

This guide provides a validated, high-precision protocol for coupling this specific substrate with both primary and secondary amines. Unlike generic coupling procedures, this workflow addresses the specific challenges of ortho-fluorine steric impedance and Boc-group lability under basic conditions.

Strategic Analysis: The Chemical Battlefield

Substrate Electronics & Sterics

The substrate features a 2-bromo-3-fluoro motif.[1]

-

Electronic Activation: The C3-fluorine atom exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the C2-carbon. This facilitates the oxidative addition step of the catalytic cycle, often making it faster than in non-fluorinated analogs.

-

Steric Hindrance: Conversely, the C3-fluorine creates an "ortho-effect," potentially hindering the approach of bulky ligands or the incoming amine during transmetalation.

-

Chemospecificity: The C4-Boc-amino group is acid-labile and base-sensitive. Strong bases (e.g., LiHMDS) or excessive heating (>110°C) can lead to Boc-elimination or isocyanate formation.

Catalyst Design Logic

For this specific scaffold, "First Generation" catalysts (e.g., Pd(PPh₃)₄) are often insufficient due to the electron-poor nature of the pyridine. We prioritize dialkylbiaryl phosphine ligands (Buchwald ligands) or wide-bite-angle bisphosphines .

-

BrettPhos / RuPhos: Excellent for primary amines and ensuring turnover with electron-poor aryl halides.

-

Xantphos: Preferred for heterocycles where chelation prevents catalyst decomposition, particularly with secondary amines.

Visualizing the Decision Matrix

The following flowchart outlines the logic for selecting the optimal reaction conditions based on the amine partner.

Caption: Decision tree for ligand and base selection based on amine class.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos System)

Recommended for: Primary amines, anilines, and sterically demanding partners.

Mechanistic Insight: BrettPhos is a bulky, electron-rich ligand that promotes reductive elimination, the rate-determining step for electron-poor pyridines. We use a Palladacycle Precatalyst (Gen 3) to ensure rapid initiation without the need for excess reducing agents.

Materials:

-

Substrate: Tert-butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (1.0 equiv)

-

Amine: 1.2 – 1.5 equiv

-

Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (0.02 – 0.05 equiv)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be anhydrous/granular.

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation: Oven-dry a 10 mL microwave vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Loading: Charge the vial with the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (2-5 mol%).

-

Note: If the amine is a solid, add it now. If liquid, add after solvent.

-

-

Inertion: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

-

Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M to 0.2 M). Add liquid amine via syringe.

-

Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800 rpm).

-

Checkpoint: Monitor by LCMS at 2 hours. The reaction is typically complete within 4-6 hours.

-

-

Workup: Cool to room temperature. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Robust Alternative" (Xantphos System)

Recommended for: Secondary amines (morpholine, piperazine) and cost-sensitive scale-up.

Mechanistic Insight: Xantphos is a bidentate ligand with a wide bite angle. It effectively chelates Palladium, preventing the formation of inactive "Pd-black" aggregates which is common when coupling electron-deficient heterocycles.

Materials:

-

Catalyst Source: Pd₂(dba)₃ (0.02 equiv)

-

Ligand: Xantphos (0.04 equiv)

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use only if Boc stability is confirmed at 80°C)

-

Solvent: Toluene or Dioxane [2]

Step-by-Step Methodology:

-

Pre-complexation (Optional but Recommended): In a separate vial, mix Pd₂(dba)₃ and Xantphos in the solvent and stir for 10 mins under Argon to form the active L-Pd(0) species (solution turns from purple/red to yellow/orange).

-

Main Reaction: Add the pre-formed catalyst solution to the reaction vessel containing the Substrate, Amine, and Base.

-

Heating: Heat to 100°C for 12-16 hours.

-

Workup: Standard Celite filtration and EtOAc extraction.

Data Summary & Optimization Guide

| Parameter | Recommendation | Rationale |

| Solvent | 1,4-Dioxane | High boiling point, good solubility for Cs₂CO₃. Toluene is a secondary choice. |

| Base | Cs₂CO₃ | Mild enough to preserve the Boc group; effective for BrettPhos. NaOtBu is faster but risky for Boc. |

| Temperature | 80°C - 100°C | Below 80°C: Slow oxidative addition. Above 110°C: Risk of Boc thermolysis. |

| Concentration | 0.15 M - 0.25 M | High concentration favors intermolecular coupling over solvent side-reactions. |

Troubleshooting & Self-Validation

-

Issue: Hydrodebromination (Product is H-substituted instead of Amine)

-

Cause: Solvent is "wet" (acting as H-source) or the amine is too bulky/unreactive.

-

Fix: Ensure rigorous drying of Dioxane (molecular sieves). Switch to a more active catalyst (e.g., RuPhos Pd G3 ) to outcompete the reduction pathway.

-

-

Issue: Low Conversion (Starting Material Remains)

-

Cause: Catalyst poisoning by the pyridine nitrogen or "Ortho-F" steric block.

-

Fix: Increase temperature to 105°C. Switch to tBuBrettPhos Pd G3 (even bulkier, forces reductive elimination).

-

-

Issue: Loss of Boc Group

-

Cause: Base is too strong or temperature too high.

-

Fix: Switch from NaOtBu to K₃PO₄ or Cs₂CO₃. Lower temperature to 80°C and extend time.

-

References

-

Buchwald-Hartwig Amination Overview

-

Catalyst Selection for Pyridines

-

Substrate Data

- Title: tert-Butyl (2-bromo-3-fluoropyridin-4-yl)

-

Source: Sigma-Aldrich[1]

-

Advanced Ligand Design (BrettPhos)

- Title: Rational Ligand Design for the Aryl

- Source: Organic Chemistry Portal (citing J. Am. Chem. Soc.)

-

URL:[Link]

Sources

Sonogashira coupling conditions for 2-bromo-3-fluoropyridines

An In-Depth Guide to Sonogashira Coupling with 2-Bromo-3-Fluoropyridines: Protocols and Application Notes

Authored by a Senior Application Scientist

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of critical carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons.[1][2] This powerful transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3][4][5] This guide provides specialized insights and detailed protocols for the Sonogashira coupling of 2-bromo-3-fluoropyridines, a class of substrates of increasing importance in medicinal chemistry.

The coupling of 2-bromo-3-fluoropyridine presents a unique set of challenges. As an aryl bromide, it is inherently less reactive than the corresponding iodide, often necessitating elevated temperatures to achieve efficient conversion.[3][6][7] Furthermore, the electron-withdrawing nature of both the pyridine nitrogen and the fluorine substituent can significantly influence the electronics of the C-Br bond, impacting the rate-determining oxidative addition step of the catalytic cycle.[8] This document offers a detailed exploration of the reaction mechanism, optimization strategies, and robust protocols to successfully navigate these challenges.

The Catalytic Heart of the Reaction: A Mechanistic Overview